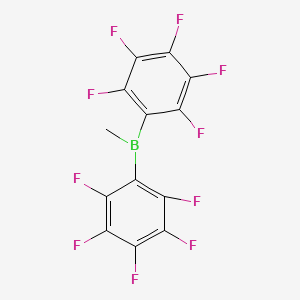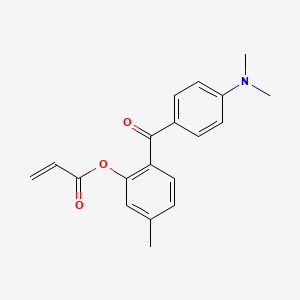
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a dimethylamino group, a benzoyl group, and a methylphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of 4-(Dimethylamino)benzoyl chloride with 5-methylphenyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of acrylates often involves continuous flow processes to ensure high efficiency and yield. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve excellent conversions within a short reaction time . This method minimizes the formation of unwanted side products and allows for the efficient handling of the reaction mixture.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with thermo-pH responsivity.
Biomedical Applications: The compound can be incorporated into polymers for drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: It is used in the development of smart materials that respond to environmental changes such as temperature and pH.
作用机制
The mechanism by which 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The dimethylamino group can interact with various molecular targets, leading to changes in the physical properties of the polymer. For example, the ionization of the dimethylamino group can alter the hydrophilicity of the polymer, making it responsive to pH changes .
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure and is also used in the synthesis of stimuli-responsive polymers.
4-Acetylphenyl acrylate: Another acrylate used in the preparation of functional polymers.
Uniqueness
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is unique due to the presence of both the dimethylamino and benzoyl groups, which provide distinct chemical properties. These groups contribute to its ability to form polymers with specific responses to environmental stimuli, making it valuable in various research and industrial applications.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
[2-[4-(dimethylamino)benzoyl]-5-methylphenyl] prop-2-enoate |
InChI |
InChI=1S/C19H19NO3/c1-5-18(21)23-17-12-13(2)6-11-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
InChI 键 |
DGUTVDACCHMXHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)
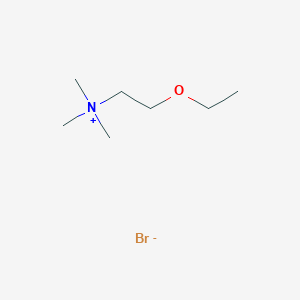
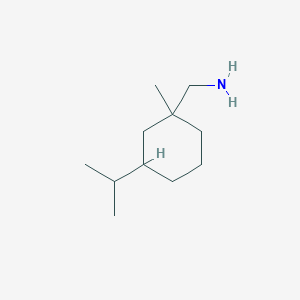

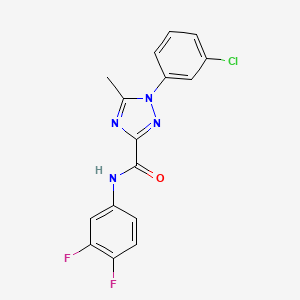


![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)

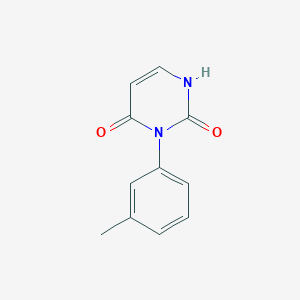
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)
